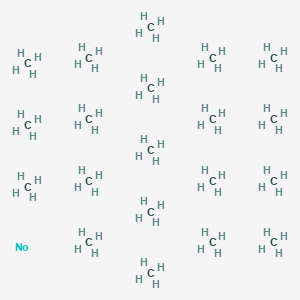
((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoyl)-L-phenylalanine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoyl)-L-phenylalanine hydrochloride” is a complex organic molecule with a highly intricate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the sequential addition of various functional groups. Key steps may include:
Amide bond formation: Utilizing reagents such as carbodiimides or coupling agents like HATU.
Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.
Pyrrolidine ring formation: Cyclization reactions to form the pyrrolidine ring, often involving intramolecular nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:
Flow chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.
Green chemistry principles: Use of environmentally benign solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like PCC or DMP.
Reduction: Reduction of amide bonds to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the methoxy or amide groups.
Common Reagents and Conditions
Oxidizing agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or ethers.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes.
Modulating signaling pathways: Affecting cellular processes like apoptosis or proliferation.
Interacting with DNA or RNA: Influencing gene expression or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoyl)-L-phenylalanine
- ((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoyl)-L-tyrosine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of multiple chiral centers and functional groups, which confer distinct chemical and biological properties. These features make it a valuable molecule for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C39H66ClN5O8 |
|---|---|
Poids moléculaire |
768.4 g/mol |
Nom IUPAC |
2-[[3-methoxy-3-[1-[3-methoxy-5-methyl-4-[methyl-[3-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H |
Clé InChI |
BUPKFQQDMNUXOY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)
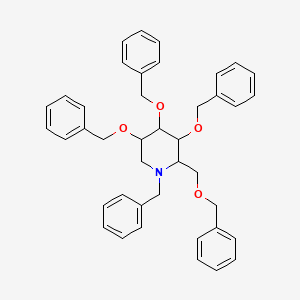
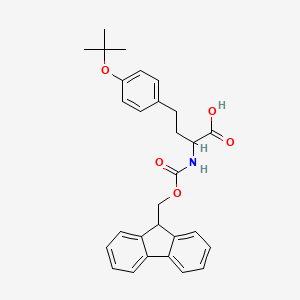
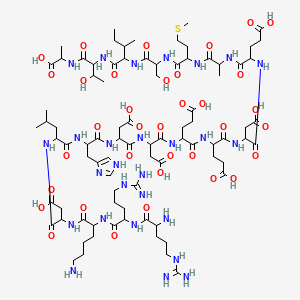
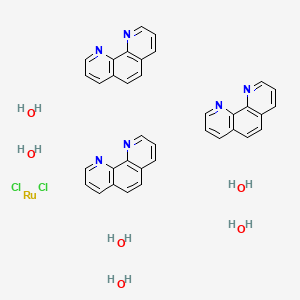
![[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)
![(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid](/img/structure/B13400616.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B13400617.png)

![2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide](/img/structure/B13400625.png)
![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)
![2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine](/img/structure/B13400661.png)
